PET127 protein
Description
Properties
CAS No. |
148325-72-8 |
|---|---|
Molecular Formula |
C11H14N2 |
Synonyms |
PET127 protein |
Origin of Product |
United States |
Molecular Architecture and Cellular Localization of Pet127 Protein
Subcellular Compartmentalization
The precise location of a protein within a cell is fundamental to its biological role. The PET127 protein is exclusively found within the mitochondria, where it carries out its functions.
Mitochondrial Localization
Research has unequivocally demonstrated that the this compound is located in the mitochondria. researchgate.netyeastgenome.org In Saccharomyces cerevisiae, epitope-tagged Pet127p was specifically identified within the mitochondria. researchgate.netnih.gov This localization is a conserved feature, as in silico predictions suggest that PET127 orthologs in other fungal species and even in diverse eukaryotic lineages like dinoflagellates, Rhodophyta, and Discoba are also directed to the mitochondria. nih.gov The protein possesses a mitochondrial targeting sequence at its N-terminus (amino acids 1-47 in yeast) which is cleaved upon import into the mitochondria to form the mature protein. plos.org This targeted delivery ensures that PET127 can access its substrates, the mitochondrial RNAs.
Association with Mitochondrial Membranes
Further investigation into the submitochondrial localization of PET127 has revealed its close association with mitochondrial membranes. researchgate.netnih.govyeastgenome.orgthebiogrid.org Specifically, studies in Saccharomyces cerevisiae have shown that Pet127p is an integral component of the mitochondrial inner membrane. plos.org This membrane association is crucial for its function, suggesting that the processing of mitochondrial RNAs may be a membrane-bound process in yeast. researchgate.netnih.gov The localization to the mitochondrial envelope has been confirmed through various experimental approaches. thebiogrid.orguniprot.org
Structural Insights into this compound Domains
The function of the this compound is intrinsically linked to its three-dimensional structure and the specific domains it contains. While a complete experimental structure is not yet available, significant insights have been gained through sequence analysis and computational modeling.
Conservation of the Putative Nuclease Domain
The this compound is characterized by the presence of a putative nuclease domain belonging to the PD-(D/E)XK superfamily. nih.govresearchgate.netnih.gov This superfamily includes a variety of nucleases with diverse functions. oup.com Alignment of PET127 amino acid sequences from various eukaryotic lineages reveals that the core PD-(D/E)XK nuclease domain is highly conserved. nih.govresearchgate.net This conservation includes the key catalytic residues essential for its enzymatic activity. nih.govnih.gov For instance, in the Talaromyces marneffei Pet127 ortholog, key residues within the PD-(D/E)XK motif have been identified as Q386, D388, D401, L402, and K403. nih.gov Mutations in these conserved active site residues have been shown to abolish the exoribonuclease activity of the protein, confirming the functional importance of this domain. nih.govnih.gov This strong evolutionary conservation suggests that the 5'-to-3' exoribonuclease activity of PET127 is maintained by selective pressure. nih.govresearchgate.net
Computed Structure Models and Bioinformatic Predictions
In the absence of an experimentally determined three-dimensional structure for the full this compound, researchers have turned to computed structure models (CSMs) and bioinformatic predictions to gain structural insights. pubcompare.ai These models, often generated using advanced artificial intelligence systems like AlphaFold2, predict the protein's structure based on its amino acid sequence. rcsb.org Such computational approaches leverage the vast knowledge of existing protein structures in the Protein Data Bank (PDB) to generate reliable models. rcsb.orgrcsb.org
Bioinformatic analyses have been instrumental in identifying the conserved domains within PET127, such as the PD-(D/E)XK nuclease domain. nih.govoup.com Furthermore, these predictive methods help in understanding how pathological mutations might alter the subcellular localization and function of proteins by changing the underlying sequence codes that govern their distribution within cellular compartments. biorxiv.orgmit.edu Protein language models like ProtGPS are being developed to predict the compartmentalization of proteins with high accuracy based on their sequence. biorxiv.orgbiorxiv.org
Enzymatic Activity and Substrate Specificity of Pet127 Protein
Identification as a 5′-to-3′ Exoribonuclease
Experimental evidence has confirmed that the purified fungal Pet127 protein functions as a 5′-to-3′ exoribonuclease in vitro. nih.govnih.gov This was demonstrated through activity assays using substrates labeled at either the 5′ or 3′ end, where only the 3′-labeled substrates were efficiently degraded. nih.gov This directionality is consistent with the hypothesis derived from earlier genetic studies that observed the accumulation of mitochondrial transcripts with longer, unprocessed 5′ termini in pet127Δ strains. nih.govresearchgate.net
Processive Digestion Mechanism
Studies indicate that PET127 is a processive exoribonuclease. nih.govnih.govresearchgate.netmolbiolcell.org The lack of detectable intermediates during in vitro degradation assays, even at early time points, suggests that the enzyme remains bound to the RNA substrate and digests it completely from the 5′ end without releasing partially degraded products. nih.gov
Sequence-Nonspecific Substrate Degradation
The this compound is capable of digesting various RNA substrates in a sequence-nonspecific manner. nih.govnih.govmolbiolcell.org This suggests that its activity is not dependent on specific nucleotide sequences within the RNA molecule.
Role of Conserved Active Site Residues
As a member of the PD-(D/E)XK superfamily, the this compound contains conserved sequence and structural motifs characteristic of this nuclease family. nih.govnih.govebi.ac.ukresearchgate.netresearchgate.netvu.ltoup.com The core PD-(D/E)XK nuclease domain, including key catalytic residues, is conserved across diverse eukaryotic lineages where PET127 is found. nih.govresearchgate.netoup.com
Experimental Validation of PD-(D/E)XK Motifs for Catalytic Activity
Experimental validation, primarily through mutagenesis studies, has confirmed the critical role of the conserved residues within the PD-(D/E)XK motif for the catalytic activity of PET127. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netvu.ltresearchgate.netmdpi.com Mutations in these essential active site residues abolish or severely reduce the exoribonuclease activity of the protein. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netvu.ltresearchgate.netmdpi.com Furthermore, mutations in the active site residues result in a phenotype identical to that of PET127 deletion mutants, confirming that the exoribonuclease activity is directly related to the physiological function of PET127. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net
Interactions with RNA Substrates
PET127 interacts with and degrades various mitochondrial RNA molecules. nih.govnih.govdntb.gov.uamolbiolcell.orgmdpi.com Its activity is involved in mitochondrial RNA metabolism, including processing and degradation. nih.govnih.govdntb.gov.uamolbiolcell.orgmdpi.com
Biological Functions and Physiological Roles of Pet127 Protein
Involvement in Mitochondrial RNA Maturation and Processing
PET127 plays a significant role in ensuring the correct form and abundance of mitochondrial RNA molecules through its exoribonuclease activity and involvement in RNA metabolic pathways.
5′ End Processing of Mitochondrial Transcripts (e.g., COX3, COX2 mRNAs, 15S rRNA)
A key function of PET127 is its involvement in the 5′ end processing of several mitochondrial transcripts. Studies in Saccharomyces cerevisiae have shown that mutations inactivating the PET127 gene lead to increased levels of mutant COX3 and COX2 mitochondrial mRNAs that were otherwise destabilized by mutations in their 5′ untranslated leaders. researchgate.netnih.gov This suggests a role for Pet127p in the turnover or processing of these transcripts. Furthermore, pet127Δ mutations have pleiotropic effects on the stability and 5′ end processing of some wild-type mRNAs, including COX3 and COX2, and the 15S rRNA. researchgate.netnih.gov Specifically, deletion of PET127 increases the size of mitochondrial transcripts, presumably due to the elimination of the nuclease activity required for trimming them to their normal size. biorxiv.orgplos.org The ratio between precursor and mature 15S RNAs is substantially higher in a pet127Δ strain compared to the wild type, indicating that Pet127p is required for normal 5′ end processing of this rRNA. researchgate.net Accumulation of precursor COB RNA in pet127 deletion strains further demonstrates that PET127 governs the 5′-exonuclease responsible for processing the precursor to the mature form. researchgate.net
Intron Degradation in Yeasts
Beyond mRNA processing, PET127 is also implicated in the degradation of introns in yeast mitochondria. Deletion of the PET127 gene in the pathogenic yeast Candida albicans results in the accumulation of unspliced precursors and intronic sequences of three introns. nih.govnih.govresearchgate.net This phenotype is identical to that observed with mutations in the active site residues of PET127, confirming that its exoribonuclease activity is linked to its physiological role in intron degradation. nih.govnih.gov While the mitochondrial degradosome (mtEXO) is the principal 3′-to-5′ exoribonuclease in yeast mitochondria responsible for RNA turnover and surveillance, genetic interactions link the mitochondrial degradosome with PET127, which is involved in 5′ processing and turnover of mitochondrial RNAs. molbiolcell.org
Regulation of Mitochondrial Gene Expression
In addition to its enzymatic roles in RNA processing, PET127 also exerts regulatory control over mitochondrial gene expression, notably through interactions with the mitochondrial RNA polymerase.
Modulation of Mitochondrial RNA Polymerase (Rpo41p) Activity
Saccharomyces cerevisiae Pet127p has been shown to act as a negative regulator of the mitochondrial RNA polymerase Rpo41p. nih.govbiorxiv.orgplos.orgresearchgate.netresearchgate.net This regulatory effect is achieved through protein-protein interactions between PET127 and Rpo41p. nih.govbiorxiv.orgplos.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Overexpression of PET127 can suppress the biased inheritance of hypersuppressive mitochondrial DNA, and this suppression requires PET127 binding to Rpo41p. biorxiv.orgplos.orgresearchgate.netnih.govresearchgate.netresearchgate.net Co-immunoprecipitation experiments have verified the in vivo interaction between epitope-tagged versions of PET127 and Rpo41p. biorxiv.orgplos.orgnih.gov The interaction between PET127 and Rpo41p is specific and direct. plos.orgnih.govresearchgate.net
Impact on Transcript Levels and Accumulation of Unprocessed Precursors
Deletion of the PET127 gene in the pathogenic yeast Candida albicans leads to a moderate increase in the steady-state levels of several transcripts and the accumulation of unspliced precursors and intronic sequences of three introns nih.govnih.govresearchgate.net. Mutations in the active site residues of Pet127 result in a phenotype identical to that of the deletion mutant, supporting the role of its exoribonuclease activity in this process nih.govnih.govresearchgate.net. Studies in Saccharomyces cerevisiae have also shown that pet127Δ strains accumulate several transcripts with longer, unprocessed 5′ termini nih.govresearchgate.net. For instance, the 5′ end processing of the COB transcript, ATP8/6, VAR1, and 15S rRNA precursors is affected in the absence of Pet127 nih.govresearchgate.net.
Analysis of transcript levels in pet127Δ strains compared to wild-type strains has revealed specific changes in the abundance of mature transcripts. A study in Saccharomyces cerevisiae showed varying impacts on different mitochondrial RNAs in a pet127Δ strain researchgate.net.
| Transcript | Relative Level in pet127Δ Strain (vs. Wild-Type) |
| COX1 | 102% |
| COX2 | 32% |
| COB | 69% |
| ATP6 | 25% |
| ATP9 | 40% |
| VAR1 | 18% |
| 15S rRNA | 107% |
| 21S rRNA | 102% |
This data indicates that while some transcripts like COX1 and 21S rRNA are largely unaffected, others, such as COX2, COB, ATP6, ATP9, and VAR1, show significantly reduced mature transcript levels in the absence of functional Pet127 researchgate.net. Additionally, the ratio between precursor and mature 15S rRNA is substantially higher in the pet127Δ strain researchgate.net.
Effects on Mitochondrial DNA Dynamics
Suppression of Hypersuppressive mtDNA Inheritance
Overexpression of the mitochondrial RNA exonuclease PET127 has been found to reduce the biased inheritance of a subset of hypersuppressive (HS) mitochondrial DNA (mtDNA) genomes in Saccharomyces cerevisiae plos.orgnih.gov. Hypersuppressive mtDNA is a class of respiratory deficient mtDNA that is preferentially inherited over wild-type mtDNA (rho+) plos.orgnih.gov. This suppression of biased inheritance by PET127 overexpression requires the binding of Pet127 to the mitochondrial RNA polymerase RPO41, but notably, it does not require Pet127's exonuclease activity plos.orgnih.govplos.org. This suggests a regulatory role for Pet127 in mtDNA inheritance that is independent of its RNA degradation function plos.orgnih.govplos.org.
Influence on Respiratory Competence in Yeast Models
The impact of Pet127 on respiratory competence varies depending on the yeast species and the expression levels of the protein. In Candida albicans, Pet127 activity is not essential for maintaining mitochondrial respiratory activity nih.govnih.govresearchgate.net. Similarly, in laboratory strains of Saccharomyces cerevisiae, deletion of PET127 does not lead to a loss of respiratory competence nih.govresearchgate.net. In Schizosaccharomyces pombe, dysfunction of Pet127p has only a moderate phenotype at elevated temperatures, and it is not essential for respiratory competence nih.govresearchgate.net.
However, overexpression of the S. cerevisiae PET127 gene from a strong promoter can lead to respiratory failure and the loss of functional (rho+) mtDNA nih.govresearchgate.netresearchgate.net. This suggests that while some level of Pet127 activity is tolerated or even necessary, excessive levels can be detrimental to mitochondrial function and mtDNA maintenance nih.govresearchgate.netresearchgate.net. The loss of wild-type mitochondrial DNA upon PET127 overexpression suggests that high levels of Pet127p may prevent mitochondrial gene expression researchgate.net.
Genetic Analysis and Intermolecular Interactions of Pet127 Protein
Phenotypic Consequences of PET127 Gene Deletion/Mutation
Deletion or mutation of the PET127 gene leads to several observable phenotypes related to mitochondrial RNA metabolism.
Accumulation of Unspliced RNA Precursors and Intronic Sequences
Deletion of the PET127 gene in Candida albicans leads to the accumulation of unspliced precursors and intronic sequences of certain mitochondrial introns nih.govnih.govresearchgate.net. Mutations in the active site residues of PET127 in C. albicans result in a phenotype identical to that of the deletant, supporting the link between its exoribonuclease activity and this accumulation nih.govnih.govresearchgate.net. The accumulation of intron sequences has also been observed in RNA-seq studies of pet127 mutants researchgate.netresearchgate.net.
In Saccharomyces cerevisiae, deletion of PET127 increases the size of mitochondrial transcripts, presumably due to the elimination of the nuclease activity required for trimming transcripts to their normal size biorxiv.org. Deletion of pet127 also leads to the accumulation of 5′-end unprocessed 15S rRNA precursors researchgate.net.
Leaky Nonrespiratory Phenotypes in Select Conditions
In laboratory strains of Saccharomyces cerevisiae, deletion of PET127 does not result in a loss of respiratory competence nih.govresearchgate.net. However, pet127 deletion mutations can produce a leaky nonrespiratory phenotype, particularly at elevated temperatures (e.g., 37°C) researchgate.netnih.govcnjournals.com. This suggests a role for PET127 that becomes more critical under specific stress conditions. In Schizosaccharomyces pombe, Pet127p is also not essential for respiratory competence, with dysfunction showing only a moderate phenotype at elevated temperatures nih.govresearchgate.net. In Candida albicans, Pet127 activity is not essential for maintaining mitochondrial respiratory activity nih.govnih.govresearchgate.net.
Effects of PET127 Protein Overexpression
Overexpression of the this compound has distinct and more severe consequences compared to its deletion or mutation.
Respiratory Failure and Loss of Functional Mitochondrial DNA
Overexpression of the Saccharomyces cerevisiae PET127 gene, particularly from a strong promoter like ADC1, leads to respiratory failure and the loss of functional (rho+) mitochondrial DNA (mtDNA) nih.govresearchgate.netplos.orgresearchgate.netnih.govnih.gov. This suggests that excessive levels of Pet127p interfere with mitochondrial gene expression or maintenance, ultimately leading to the loss of mtDNA researchgate.netnih.gov. Overexpression of PET127 has been shown to cause cells to lose wild-type mitochondrial DNA researchgate.netnih.govnih.gov.
Suppression of Impaired Mitochondrial mRNA Translation
A loss-of-function mutation of the Saccharomyces cerevisiae PET127 gene was initially identified in a screen for suppressors of impaired mitochondrial mRNA-specific translation nih.govresearchgate.netresearchgate.netnih.govfrontierspartnerships.org. Subsequent studies indicated that Pet127p is involved in processing the 5′ termini of mitochondrial transcripts nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. Overexpression of Pet127p can partially suppress phenotypes related to the dysfunction of the mtEXO exoribonuclease complex nih.govresearchgate.netresearchgate.netresearchgate.net.
Recent research indicates that overexpression of PET127 can suppress the biased inheritance of hypersuppressive mtDNA in S. cerevisiae plos.orgbiorxiv.org. This suppression requires the binding of PET127 to the mitochondrial RNA polymerase RPO41, but notably, it does not require PET127's exonuclease activity plos.orgbiorxiv.org. This suggests a role for PET127 in regulating mitochondrial transcription through protein-protein interactions, independent of its RNA degradation function nih.govbiorxiv.org.
Table 1: Summary of Phenotypic Consequences
| Genetic Manipulation | Effect on Mitochondrial Transcripts | Effect on RNA Precursors/Introns | Respiratory Phenotype | Effect on mtDNA |
| Deletion/Mutation | Moderate increase in steady-state levels (C. albicans) nih.govnih.govresearchgate.netresearchgate.net | Accumulation of unspliced precursors and introns nih.govnih.govresearchgate.netresearchgate.netresearchgate.net | Leaky nonrespiratory at 37°C (S. cerevisiae) researchgate.netnih.govcnjournals.com | Generally maintained (S. cerevisiae) nih.govresearchgate.net |
| Increased levels of destabilized mRNAs (S. cerevisiae) researchgate.netnih.govnih.gov | Accumulation of 5'-end unprocessed 15S rRNA (S. cerevisiae) researchgate.net | Moderate phenotype at elevated temperature (S. pombe) nih.govresearchgate.net | ||
| Overexpression | Significant reduction of steady-state levels (S. pombe) pombase.org | Not explicitly detailed in sources | Respiratory failure nih.govresearchgate.netplos.orgresearchgate.netnih.govnih.gov | Loss of functional (rho+) mtDNA nih.govresearchgate.netplos.orgresearchgate.netnih.govnih.gov |
Genetic Interactions with Other Mitochondrial Components
Genetic studies have highlighted the interconnectedness of PET127 with various elements crucial for mitochondrial gene expression and function. These interactions underscore the multifaceted role of PET127 within the mitochondrial environment.
Interactions with Ribosomal Genes (e.g., MRP17)
Genetic screens have identified interactions between PET127 and genes encoding mitochondrial ribosomal proteins. Notably, mutations in PET127 have been found to act as suppressors of defects caused by mutations in PET122, a translational activator specific for the COX3 mRNA. researchgate.netuniprot.orgresearchgate.netbibliotekanauki.plfrontierspartnerships.orgresearchgate.netuniprot.org MRP17 is a component of the small subunit of the mitochondrial ribosome, and mutations in MRP17 were also identified as suppressors of PET122 mutations. uniprot.orgresearchgate.netbibliotekanauki.plfrontierspartnerships.orgresearchgate.netyeastgenome.org This genetic link suggests a functional interplay between PET127, the mitochondrial ribosome (including MRP17), and translational activation. One proposed mechanism for the suppression of PET122 defects by pet127 mutations is that the reduced processing of the mitochondrial small-subunit rRNA (15S) in pet127 mutants leads to altered ribosomes that can partially compensate for the deficiency in the PET122 translational activator. researchgate.net
Functional Linkages with RNA Processing Factors (e.g., SUV3, DSS1, mtEXO, Ccm1p)
PET127 plays a role in the processing of mitochondrial RNAs, specifically at their 5' ends. researchgate.netyeastgenome.orgthebiogrid.org It is involved in processing the sequence upstream of the mature 5'-end of the 15S rRNA, a process that coordinates with the action of Ccm1p. researchgate.netresearchgate.net Deletion of pet127 results in the accumulation of unprocessed 5'-end precursors of the 15S rRNA. researchgate.netresearchgate.net
PET127 also exhibits functional links with the mitochondrial degradosome, known as mtEXO. researchgate.netstring-db.orgnih.govstring-db.org In yeast, the mtEXO complex is primarily responsible for mitochondrial RNA degradation and surveillance and is composed of the RNA helicase SUV3 and the 3'-5' exoribonuclease DSS1. nih.govmdpi.commdpi.comnih.govontosight.aiyeastgenome.orguniprot.orgnih.gov Inactivation of either SUV3 or DSS1 leads to similar phenotypes, indicating their essential roles within the mtEXO complex. nih.govnih.gov Interestingly, overexpression of Pet127p has been shown to partially suppress phenotypes associated with mtEXO dysfunction. researchgate.net Furthermore, genetic evidence suggests that PET127 can suppress deletions of either SUV3 or DSS1, implying a functional interaction between the mechanisms governing the 3' and 5' ends of mitochondrial mRNAs. researchgate.netstring-db.orgstring-db.org
Ccm1p, a mitochondrial protein containing pentatricopeptide repeats (PPR), is involved in maintaining the stability of the 15S rRNA and in its 5'-end processing. uniprot.orgnih.govresearchgate.net Ccm1p specifically recognizes a region upstream of the mature 5'-end of the 15S rRNA. researchgate.netuniprot.orgresearchgate.net The coordinated action of Ccm1p and Pet127p is crucial for the proper processing of the 5' portion of the 15S rRNA precursor. researchgate.netresearchgate.net Studies involving Δccm1/Δdss1 double mutants have shown a significant accumulation of unprocessed 15S rRNA primary transcripts, which are subsequently processed upon reintroduction of Ccm1p, highlighting the interplay between Ccm1p and the mtEXO complex in rRNA maturation. nih.govresearchgate.net
Connections to Mitochondrial Translational Activators (e.g., PET122)
PET127 was initially identified through a genetic screen as a suppressor of mutations in PET122. researchgate.net PET122 is a specific translational activator required for the expression of the mitochondrially encoded COX3 gene, which codes for subunit III of cytochrome c oxidase. uniprot.orgebi.ac.uknih.govalliancegenome.org PET122 is thought to promote translation initiation on the COX3 mRNA, possibly through direct interaction with the small ribosomal subunit. uniprot.orgnih.gov The observation that mutations in PET127 can suppress the defects caused by PET122 mutations indicates a functional relationship between these two proteins. researchgate.netuniprot.orgresearchgate.netbibliotekanauki.plfrontierspartnerships.orgresearchgate.netuniprot.org As mentioned previously, the suppression by pet127 mutations might involve alterations in ribosomal structure or function due to impaired 15S rRNA processing, or a modest increase in COX3 mRNA levels observed in pet127 mutants. researchgate.net
Compound Names and PubChem CIDs
Methodological Approaches in Pet127 Protein Research
Genetic Manipulations and Functional Assays in Yeast Models
Genetic approaches in yeast, particularly Saccharomyces cerevisiae and Candida albicans, have been instrumental in understanding the function of PET127.
Gene Deletion and Overexpression Studies
Deletion of the PET127 gene in laboratory strains of S. cerevisiae does not result in a loss of respiratory competence at normal temperatures. nih.govresearchgate.net Similarly, in Schizosaccharomyces pombe, Pet127 is not essential for respiratory competence, with dysfunction causing only a moderate phenotype at elevated temperatures. nih.govresearchgate.netresearchgate.net
In contrast, overexpression of S. cerevisiae PET127 from a strong promoter, such as the ADC1 promoter, leads to respiratory failure and the loss of functional (rho+) mtDNA. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This suggests that excessive levels of Pet127p interfere with mitochondrial gene expression. researchgate.netnih.gov Overexpression of PET127 can also partially complement the phenotype resulting from degradosome deficiency. ibb.waw.pl
In the pathogenic yeast Candida albicans, deletion of the PET127 gene results in a moderate increase in the steady-state levels of several transcripts and the accumulation of unspliced precursors and intronic sequences of three introns. nih.govnih.govresearchgate.net However, Pet127 activity is not essential for maintaining mitochondrial respiratory activity in C. albicans. nih.govnih.govresearchgate.net
Mutational Analysis of Active Site and Interaction Domains
Mutational analysis has focused on the conserved residues within the PD-(D/E)XK superfamily active site, which are crucial for catalytic activity. nih.govnih.gov These residues are involved in coordinating magnesium cations in the active site. nih.gov Studies on the Talaromyces marneffei Pet127 ortholog (TmPet127) showed that mutations in residues D388A and Q386A, corresponding to key active site residues, severely reduced or abolished exoribonuclease activity in vitro. nih.gov In C. albicans, mutations in the active site residues D375 and Q373 result in a phenotype identical to that of the pet127 deletant, confirming that the exoribonuclease activity is linked to the protein's physiological role. nih.govnih.govresearchgate.net
Pet127 has also been shown to interact with the mitochondrial RNA polymerase (mtRNAP), Rpo41, in yeast. nih.govbiorxiv.org While the exact role of this interaction in transcription is not fully clear, studies investigating the suppression of biased inheritance of hypersuppressive mtDNA found that overexpression of a PET127 allele containing the Rpo41 binding region was sufficient to suppress this inheritance bias. biorxiv.org Elimination of the Rpo41 binding region abolished this suppression, highlighting the importance of this interaction domain for this specific phenotype. biorxiv.org
Quantitative Mating Assays for mtDNA Inheritance Studies
Quantitative mating assays in yeast have been used to study the role of PET127 in mitochondrial DNA inheritance, particularly in the context of hypersuppressive (HS) mtDNA. nih.govbiorxiv.orgplos.orgbiorxiv.org These assays involve mating yeast strains with different mtDNA genotypes (e.g., rho+ and HS) and assessing the proportion of rho+ colonies in the resulting diploids. nih.govbiorxiv.orgbiorxiv.org
Overexpression of PET127 has been shown to suppress the preferential inheritance of HS mtDNA in S. cerevisiae. nih.govbiorxiv.org Quantitative mating assays revealed that high-copy plasmids expressing PET127 decreased the inheritance of HS mtDNA compared to control strains. nih.govbiorxiv.org This suppressive effect appears to be independent of the exoribonuclease activity of Pet127, as a nuclease-deficient mutant (pet127-nd) retained full suppression of HS preferential inheritance in these assays. biorxiv.orgplos.org The interaction with mitochondrial RNA polymerase Rpo41, mediated by a specific binding region in Pet127, appears to be crucial for this suppression phenotype. biorxiv.org
Table 1: Effect of PET127 Overexpression on HS mtDNA Inheritance
| Strain | mtDNA Genotype | PET127 Expression | % rho+ Colonies (Quantitative Mating Assay) |
| Control | rho+ | Endogenous | 4.2 ± 2.1 |
| Strain with high-copy PET127 plasmid | rho+ | Overexpression | 49.0 ± 7.9 |
| Strain with high-copy pet127-nd plasmid | rho+ | Overexpression | 40.0 ± 6.7 |
| Strain with high-copy pet127Δ48-215 plasmid | rho+ | Overexpression | 1.4 ± 0.73 |
Data adapted from quantitative mating assays studying the suppression of HS ORI5-1 biased inheritance by PET127 overexpression. biorxiv.org
Biochemical Characterization of PET127 Protein Activity
Biochemical approaches have focused on purifying this compound and characterizing its enzymatic activity and substrate specificity in vitro.
In vitro Exoribonuclease Assays with Various RNA Substrates
In vitro assays have confirmed that Pet127 is a processive 5′-to-3′ exoribonuclease capable of digesting various RNA substrates. nih.govnih.gov Studies using purified TmPet127 demonstrated its ability to degrade 5′-labeled single-stranded RNA (ssRNA) substrates. nih.gov The lack of detectable intermediates during degradation suggests a processive mode of action. nih.gov
Pet127's activity is generally sequence-nonspecific, although its activity towards a substrate containing multiple Gs at the 5′ end was slightly diminished compared to a random sequence RNA of the same length. nih.gov The protein is also capable of degrading structured RNA, such as a hairpin structure derived from the C. albicansATP6/8 mRNA transcript, albeit with lower efficiency than unstructured RNA. nih.gov The single-stranded portion of such substrates is degraded quickly, while the double-stranded hairpin appears partially resistant. nih.gov
Table 2: In vitro Exoribonuclease Activity of TmPet127
| RNA Substrate Type | 5′ Label | 3′ Label | Degradation Efficiency | Processivity | Sequence Specificity |
| Single-stranded RNA (ssRNA) | Yes | No | Efficient | Processive | Non-specific (generally) |
| Single-stranded RNA (ssRNA) | No | Yes | Undigested | N/A | N/A |
| 5′ G-rich ssRNA | Yes | No | Slightly diminished | Processive | Reduced efficiency on G-rich 5' end |
| Hairpin RNA (from ATP6/8 mRNA) | Yes | No | Reduced efficiency | Processive | Degrades ss portion, ds partially resistant |
Data synthesized from in vitro exoribonuclease assays using purified TmPet127. nih.gov
Protein Purification and Enzymatic Rate Determination
Purification of catalytically active this compound, particularly from conventional model species like S. cerevisiae, has been challenging. nih.gov Researchers have successfully purified the Pet127 ortholog from Talaromyces marneffei (TmPet127) for in vitro enzymatic assays. nih.gov An expression and purification protocol was established to obtain full-length wild-type TmPet127, as well as point mutants in the predicted active site. nih.gov
Protein purification typically involves steps to isolate the target protein from cellular extracts, often utilizing techniques like affinity chromatography. wur.nlnih.govbio-rad.com The success of purification is monitored by tracking total protein, enzyme activity (total activity), specific activity, yield, and purification level. wur.nlaklectures.com Specific activity, defined as units of enzyme activity per milligram of total protein, is a key indicator of purity. wur.nlaklectures.com
While the search results confirm that purification and in vitro assays have been performed, detailed enzymatic rate determination data (e.g., Km and Vmax values) for Pet127 with specific substrates were not explicitly provided in the snippets. However, the studies indicate that the purified Tmthis compound possesses readily detectable exoribonuclease activity in vitro. nih.gov
Molecular Biology Techniques for RNA Analysis
Analyzing the levels and processing of mitochondrial RNA transcripts is crucial for understanding the role of PET127. Techniques such as Northern blotting and RNA-seq are commonly used for this purpose.
Northern Blot Hybridizations for Transcript Levels
Northern blot hybridization is a traditional method used to detect specific RNA molecules within a sample and assess their steady-state levels and processing patterns researchgate.netazurebiosystems.com. This technique involves separating RNA by size using gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific to the RNA of interest azurebiosystems.com.
Studies on Candida albicans have utilized Northern blot experiments with RNA isolated from mitochondria of wild-type, ΔCapet127 deletant, and Capet127D375A point mutant strains to investigate the effect of Pet127 dysfunction on major mitochondrial transcripts nih.govresearchgate.net. While changes in steady-state levels and processing patterns of multiple transcripts are detectable in mutant strains, they are often minor nih.govresearchgate.net. For instance, in C. albicanspet127 mutants, some mRNAs show increased steady-state levels, such as the bicistronic transcripts encoding subunits of Complex I (NAD6–NAD1, NAD2–NAD3, and NAD4L–NAD5) and the monocistronic NAD4 mRNA, with increases ranging from two- to fivefold according to blot quantification nih.gov. An increase in signal from processing intermediates has also been observed for certain transcripts like COB nih.gov. Despite these changes, none of the tested mRNAs and rRNAs showed significantly decreased or largely aberrant expression in C. albicans pet127 mutants, consistent with the lack of respiratory growth impairment observed in this organism nih.gov. In contrast, studies in Saccharomyces cerevisiae pet127Δ strains have shown accumulation of unprocessed 5′ extensions, a phenotype not apparent in C. albicans researchgate.net. Northern blot analysis has also been used to examine the processing of specific transcripts like pre-RPM1 in pet127 strains, revealing accumulation of intermediates with 5′ end extensions researchgate.net.
RNA-seq Transcriptome Analysis
RNA sequencing (RNA-seq) is a high-throughput method that provides a comprehensive view of the transcriptome, allowing for the analysis of gene expression levels, transcript isoforms, and RNA processing events on a global scale nih.govresearchgate.net. This technique involves sequencing cDNA derived from RNA samples and mapping the reads to a reference genome or transcriptome researchgate.net.
RNA-seq analysis has been applied to study the mitochondrial transcriptome in C. albicans pet127 mutants nih.govresearchgate.net. This approach has allowed researchers to assess changes in steady-state levels of mitochondrial transcripts and identify potential defects in RNA maturation nih.govresearchgate.net. In C. albicanspet127 deletant and catalytic mutant strains, RNA-seq analysis indicated no apparent defects in RNA maturation, unlike observations in S. cerevisiae nih.gov. Although the number of RNA-seq reads covering 5′ regions of transcripts increases in the mutants, there is no detectable extension of mature RNAs upstream beyond the 5′ terminus observed in the wild-type strain nih.gov. The RNA-seq studies in C. albicans pet127 mutants have also revealed some intron accumulation and changes in the steady-state transcriptome researchgate.net. Direct RNA sequencing, such as using Oxford Nanopore Technologies (ONT), offers advantages in studying mitochondrial transcriptomes by allowing the detection of full-length transcript isoforms and posttranscriptional modifications nih.gov.
Protein Localization and Interaction Studies
Determining the cellular location of PET127 and identifying the proteins it interacts with are essential steps in elucidating its function within the mitochondria.
Epitope Tagging and Immunological Detection
Epitope tagging involves genetically fusing a small peptide sequence (epitope tag) to a protein of interest, which can then be easily detected and studied using antibodies specific to the tag evidentscientific.comthermofisher.commpg.de. This technique is particularly useful when antibodies against the native protein are unavailable or to distinguish between similar proteins evidentscientific.comthermofisher.com. Immunological detection methods, such as Western blotting, are then used to visualize the tagged protein researchgate.netresearchgate.net.
Epitope tagging has been employed in studies of mitochondrial proteins like Pet127p in Saccharomyces cerevisiae researchgate.netresearchgate.netresearchgate.net. By creating strains expressing epitope-tagged versions of PET127, researchers can track its localization within the cell and its presence in different cellular fractions using Western blot analysis with anti-epitope tag antibodies researchgate.netresearchgate.netresearchgate.net. For example, using an HA-tagged Pet127p, studies have shown that Pet127p cofractionates with mitochondria, confirming its mitochondrial localization researchgate.net. Epitope tagging facilitates the specific and sensitive immunodetection of the protein mpg.de.
Subcellular Fractionation and Sucrose (B13894) Gradient Centrifugation
Subcellular fractionation techniques are used to isolate different cellular compartments or organelles, allowing for the determination of protein localization researchgate.netresearchgate.netnih.govehu.eus. Sucrose gradient centrifugation is a common method used in subcellular fractionation to separate organelles or protein complexes based on their size, shape, and density researchgate.netnih.govehu.eusspringernature.com.
Crude mitochondria can be purified by sucrose gradient centrifugation researchgate.net. Further fractionation of purified mitochondria can be performed to determine the association of proteins like Pet127p with specific mitochondrial subcompartments, such as membranes researchgate.net. Studies have shown that epitope-tagged Pet127p is associated with mitochondrial membranes, as demonstrated by its presence in membrane fractions obtained through sucrose gradient centrifugation researchgate.net. Step-gradient fractionation can be advantageous for concentrating proteins of interest in specific fractions nih.gov. Subcellular fractionation coupled with Western blotting using antibodies against marker proteins for different organelles is used to assess the purity of fractions and the localization of the protein of interest springernature.comresearchgate.net.
Protein-Protein Interaction Networks (e.g., STRING database)
Understanding the protein-protein interactions involving PET127 can provide insights into its molecular function and the pathways it participates in. Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) integrate various sources of protein interaction information, including experimental data, text mining, and computational predictions, to create comprehensive interaction networks mpg.despringernature.combioconductor.orgnih.govresearchgate.net.
The STRING database can be used to predict and visualize protein-protein interaction networks for a given protein, such as PET127 mpg.despringernature.combioconductor.orgnih.govresearchgate.netstring-db.org. This database collects both physical interactions and functional associations nih.govresearchgate.netcncb.ac.cn. By analyzing the interaction network of PET127 in organisms like Saccharomyces cerevisiae, potential binding partners and functionally related proteins can be identified mpg.destring-db.org. STRING provides a scored network based on the confidence of the predicted or experimentally determined interactions nih.govresearchgate.netcncb.ac.cn. For Saccharomyces cerevisiae this compound, the STRING database shows an interaction network with a certain number of edges, average node degree, and local clustering coefficient, along with a PPI enrichment p-value, suggesting that the proteins in the network are at least partially involved in a common biological process string-db.org. This type of analysis helps in generating hypotheses about the molecular mechanisms involving PET127 and guiding further experimental investigations.
Computational and Bioinformatic Approaches
Computational and bioinformatic tools are indispensable in modern molecular biology, enabling researchers to analyze large biological datasets, predict protein properties, and infer evolutionary relationships. In the study of PET127, these approaches have been crucial for generating hypotheses and interpreting experimental observations.
Phylogenetic Analysis for Evolutionary Insights
Phylogenetic analysis of this compound sequences has revealed significant insights into its evolutionary history. Studies indicate that PET127 is an ancient eukaryotic protein that was likely present in the last common eukaryotic ancestor. nih.govnih.govresearchgate.netresearchgate.net Its distribution across different eukaryotic lineages is not uniform; while conserved in fungi and some other eukaryotic groups, it has been independently lost in several lineages, including plants and animals. nih.govnih.govresearchgate.netresearchgate.net
Maximum likelihood phylogenetic trees constructed using PET127 amino acid sequences are generally consistent with proposed eukaryotic phylogenies, suggesting that its presence or absence in various taxa is primarily a result of differential retention or independent gene loss events rather than recent horizontal gene transfer. nih.gov This analysis underscores the fundamental role PET127 may have played in early eukaryotic mitochondria.
In silico Prediction of Protein Localization and Function
In silico tools have been widely used to predict the subcellular localization of PET127 orthologs across different species. These predictions consistently support experimental findings, which demonstrate that PET127 is a mitochondrial protein. nih.govresearchgate.netmassey.ac.nz For instance, machine learning algorithms designed to predict protein localization in mitochondria and related organelles have indicated that PET127 orthologs from diverse eukaryotic groups, such as dinoflagellates, Rhodophyta, and Discoba, are also likely to localize to mitochondria, suggesting that mitochondrial localization is a conserved feature of this protein. nih.govresearchgate.net
Beyond localization, bioinformatic analysis aids in predicting protein function based on sequence features and homology. The identification of conserved domains and motifs within the PET127 sequence has been instrumental in inferring its enzymatic activity. nih.govoup.com PET127 belongs to the PD-(D/E)XK superfamily, which includes various nucleases. nih.govnih.govoup.com The presence of the conserved PD-(D/E)XK active site motif strongly suggested a nuclease function, which was subsequently confirmed experimentally, demonstrating that PET127 is a 5′-to-3′ exoribonuclease involved in mitochondrial RNA processing and degradation. nih.govnih.govoup.comresearchgate.netresearchgate.netresearchgate.net
Analysis of Genomic Sequences and Conserved Motifs
Analysis of the genomic sequences encoding PET127 and comparison of protein sequences across different species have been crucial for identifying conserved regions and functional motifs. The core PD-(D/E)XK nuclease domain, containing key catalytic residues, is highly conserved across diverse eukaryotic lineages that possess PET127. nih.govoup.com This conservation highlights the functional importance of this domain for the protein's exoribonuclease activity. nih.gov
However, other regions of the this compound show significant sequence divergence. nih.gov This suggests that while the core enzymatic function mediated by the PD-(D/E)XK domain is conserved, other parts of the protein may be involved in species-specific interactions or regulatory mechanisms. Analysis of these variable regions and conserved motifs helps in understanding the functional constraints and evolutionary adaptations of PET127 in different organisms.
Computational Structure Modeling
Computational approaches have been applied to study the structural aspects of PET127, particularly focusing on its conserved domains. While obtaining high-resolution experimental structures for membrane-associated mitochondrial proteins like PET127 can be challenging, computational methods such as homology modeling and structural comparison provide valuable insights. massey.ac.nz
Structural comparisons with known proteins belonging to the PD-(D/E)XK superfamily, whose structures have been experimentally determined (e.g., lambda exonuclease), can be performed using tools like DaliLite. oup.com These comparisons, based on the conserved PD-(D/E)XK motif and surrounding structural elements, allow researchers to infer the likely three-dimensional fold of the catalytic domain of PET127 and understand the structural basis for its nuclease activity. oup.com The availability of computational structure predictions in databases like AlphaFoldDB further facilitates structural analysis of PET127 orthologs. ebi.ac.uk
Future Directions and Unresolved Questions in Pet127 Protein Research
Elucidation of Regulatory Mechanisms of PET127 Protein Activity
Understanding the precise mechanisms that regulate this compound activity is a significant area for future investigation. While PET127 has been shown to possess 5′-to-3′ exoribonuclease activity capable of digesting various substrates in a sequence-nonspecific manner in vitro, its activity is not essential for maintaining mitochondrial respiratory activity in Candida albicans nih.govnih.gov. Studies in Saccharomyces cerevisiae have indicated that Pet127p acts as a negative regulator of the mitochondrial RNA polymerase Rpo41p through protein-protein interactions that are independent of its ribonuclease activity nih.govresearchgate.net. This suggests a dual role for PET127, involving both enzymatic and non-enzymatic regulatory functions.
Future research should aim to fully characterize the conditions and factors that modulate PET127's exoribonuclease activity and its regulatory interaction with Rpo41p. Identifying post-translational modifications, interacting protein partners (beyond Rpo41p), or specific RNA substrates that influence its function will be critical. For instance, while mutations in conserved active site residues abolish its exoribonuclease activity and result in a phenotype similar to a complete deletion in RNA-based assays, the non-enzymatic regulatory role warrants further detailed investigation nih.govnih.gov. The interplay between these two proposed functions and their relative importance under different physiological conditions in various organisms that retain PET127 remains to be fully elucidated.
Investigation of this compound's Role in Diverse Eukaryotic Lineages
Phylogenetic analysis suggests that PET127 is a primordial eukaryotic invention that has been retained in diverse groups but independently lost in several taxa, including plants and animals nih.govnih.govresearchgate.net. While studies have concentrated on model yeasts like Saccharomyces cerevisiae and Candida albicans, the specific functions and importance of PET127 in other eukaryotic lineages that possess this protein are largely unknown nih.gov.
Future research should focus on investigating the role of PET127 orthologs in a wider range of eukaryotic organisms. This includes exploring its function in various fungi beyond the commonly studied yeasts, as well as in other protists where its presence has been noted nih.gov. Given the diversity in mitochondrial genome organization and RNA processing mechanisms across eukaryotes, studying PET127 in different lineages will provide insights into the evolutionary pressures that led to its retention or loss and how its function might have adapted or diversified in different cellular contexts nih.govresearchgate.net. Understanding its specific substrates and interacting partners in these diverse organisms will be crucial for defining its conserved and lineage-specific roles.
Detailed Structural Determination of this compound and its Complexes
While PET127 is known to belong to the PD-(D/E)XK superfamily and key catalytic residues within this domain are conserved, a detailed high-resolution three-dimensional structure of the full-length this compound and its complexes with RNA substrates or interacting partners is currently lacking nih.govnih.gov. Structural information is vital for understanding the molecular basis of its enzymatic activity, substrate specificity (if any), and interactions with other proteins like Rpo41p.
Future efforts should prioritize the detailed structural determination of PET127 using techniques such as X-ray crystallography or cryo-electron microscopy cryowrite.chmassey.ac.nz. Resolving the structure of the protein in isolation and in complex with its substrates and regulators will provide critical insights into its catalytic mechanism, how its activity is regulated, and how it interacts with other components of the mitochondrial gene expression machinery. This structural information will be invaluable for complementing biochemical and genetic studies and for guiding future functional investigations.
Understanding the Coevolutionary Dynamics between Nuclear and Mitochondrial Genomes mediated by this compound
The biogenesis and function of mitochondria rely on the coordinated action of genes encoded in both the nuclear and mitochondrial genomes frontiersin.org. This intricate relationship often involves coevolutionary dynamics between nuclear-encoded proteins imported into mitochondria and the mitochondrially encoded RNAs and proteins they interact with cnr.it. Given PET127's role in processing mitochondrially encoded RNAs and its interaction with the mitochondrial RNA polymerase Rpo41p (encoded by the nucleus in S. cerevisiae), it is likely involved in these coevolutionary dynamics nih.govresearchgate.net.
Future research should explore the coevolutionary history of the nuclear PET127 gene and the mitochondrial genome in organisms that have retained PET127. This could involve comparative genomic analyses across different lineages to identify correlated evolutionary changes in PET127 and mitochondrial RNA sequences or other interacting mitochondrial proteins. Investigating the functional compatibility of PET127 orthologs with mitochondrial components from different species could provide direct evidence of coevolutionary pressures tandfonline.com. Understanding how PET127 contributes to the harmonious operation of the nucleo-mitochondrial genetic system is a significant unresolved question researchgate.net.
Exploration of Novel Interacting Partners and Associated Pathways
Identifying the full spectrum of proteins and RNA molecules that interact with PET127 is crucial for understanding its cellular function and the pathways it participates in. While an interaction with Rpo41p has been reported, other interacting partners and the broader cellular networks involving PET127 are likely yet to be discovered nih.govresearchgate.net.
Future studies should employ systematic approaches, such as affinity purification followed by mass spectrometry or comprehensive yeast two-hybrid screens, to identify novel protein and RNA interactors of PET127 in different organisms iimcb.gov.plthebiogrid.org. Exploring these interactions can reveal new roles for PET127 in mitochondrial RNA metabolism, ribosome biogenesis, or other mitochondrial processes. Furthermore, integrating this interaction data with transcriptomic and proteomic analyses can help delineate the specific pathways and regulatory networks in which PET127 functions rsc.org.
Potential Implications for Mitochondrial Dysfunction Research (Non-Clinical)
Mitochondrial dysfunction is implicated in a wide range of cellular abnormalities and diseases, often linked to defects in mitochondrial gene expression and RNA metabolism mcgill.camdpi.com. While PET127 is not essential for respiratory competence in model yeasts under standard laboratory conditions, its role in RNA maturation and degradation suggests it could contribute to mitochondrial health and function, and its perturbation might have implications for mitochondrial dysfunction in specific contexts or under stress conditions nih.govnih.govresearchgate.net.
Future non-clinical research should explore the potential links between PET127 activity and mitochondrial dysfunction. This could involve investigating the effects of altered PET127 expression or mutations on mitochondrial function, RNA quality control, and cellular fitness under various stress conditions relevant to mitochondrial dysfunction, such as oxidative stress or nutrient limitation. Studying the genetic interactions between PET127 and genes involved in other mitochondrial processes could also reveal its contribution to maintaining mitochondrial homeostasis string-db.org. Such research, while not directly clinical, can provide fundamental insights into the cellular mechanisms underlying mitochondrial dysfunction and the potential involvement of RNA processing factors like PET127.
Q & A
Q. What is the primary molecular function of PET127 in Saccharomyces cerevisiae?
PET127 is implicated in mitochondrial RNA processing and turnover. It regulates the 5′→3′ exonucleolytic trimming of precursor RNAs like COB (cytochrome b) and COX3 mRNAs, ensuring proper maturation . However, PET127 itself lacks canonical RNase domains, suggesting it modulates other catalytic proteins rather than directly cleaving RNA . Its deletion leads to accumulation of unprocessed transcripts and respiratory defects at elevated temperatures (37°C) .
Q. How does PET127 influence mitochondrial RNA stability?
PET127 acts as a surveillance factor for RNAs lacking 5′-protection. In pet127Δ mutants, destabilized mRNAs (e.g., COX3 with 5′-UTR mutations) are stabilized, indicating PET127 promotes their degradation . This activity is temperature-sensitive, with respiratory growth defects manifesting only at 37°C .
Q. What experimental approaches confirm PET127's mitochondrial localization?
Immunofluorescence and subcellular fractionation in S. cerevisiae show PET127 is membrane-associated within mitochondria. Protease protection assays using epitope-tagged PET127 confirm resistance to exogenous proteases, validating its mitochondrial matrix localization .
Advanced Research Questions
Q. How does PET127's role vary across fungal species?
- In Schizosaccharomyces pombe, PET127 deletion increases mature RNA levels (e.g., COX2, COX3) by 1.5–4×, suggesting a role in general RNA degradation rather than processing .
- In Candida albicans, PET127 deletion elevates transcripts for complex I subunits (e.g., NAD6-NAD1, NAD4L-NAD5) but does not impair respiration, indicating species-specific functional divergence .
- Evolutionary analysis reveals PET127 is absent in plants and animals but conserved in fungi, with catalytic residues under strong purifying selection .
Q. What methodologies validate PET127's 5′→3′ exonuclease activity?
- In vitro assays : Purified Talaromyces marneffei PET127 (TmPet127) degrades 5′-labeled RNA substrates processively, leaving single nucleotides. Mutating conserved PD-(D/E)XK domain residues (e.g., D152A/E153A) abolishes activity .
- Genetic suppression : High-copy PET127 plasmids rescue RNA processing defects in S. cerevisiae mutants, confirming its functional role in vivo .
- RNA-seq and RT-PCR : In C. albicans, 5′-extended transcripts accumulate in pet127Δ strains, detected via differential coverage in RNA-seq and size shifts in agarose gels .
Q. How does PET127 interact with mitochondrial RNA polymerase (Rpo41)?
- Co-immunoprecipitation : PET127 directly binds Rpo41 in S. cerevisiae. Truncation mutants (e.g., PET127<sup>1–215</sup>) retain binding, while PET127<sup>Δ48–215</sup> loses interaction, mapping the binding interface to residues 48–215 .
- Functional interplay : Overexpressing PET127 suppresses hyperactive Rpo41 mutants (e.g., HS ORI5-1), reducing biased inheritance of mutant mtDNA. This suppression requires PET127-Rpo41 binding but not PET127's exonuclease activity .
Q. What contradictions exist in PET127's proposed mechanisms?
- Activity vs. stability : While PET127 promotes RNA degradation in S. cerevisiae, its deletion in C. albicans increases certain mRNA levels without affecting respiration, suggesting context-dependent roles (degrader vs. stabilizer) .
- Enzyme vs. modulator : PET127 lacks RNase motifs but binds Rpo41 and suppresses transcriptional hyperactivation. This dual role (exonuclease activity in some species, transcriptional modulator in others) complicates mechanistic models .
Methodological Recommendations
Q. How to design experiments to study PET127's role in RNA processing?
- RNA-seq with strand-specific libraries : Detect 5′-end heterogeneity in pet127Δ vs. wild-type strains .
- Pulse-chase assays : Measure turnover rates of precursor RNAs (e.g., COB) using metabolic labeling .
- Genetic epistasis : Combine pet127Δ with mutations in RNA decay pathways (e.g., DSS1, SUV3) to identify functional overlaps .
Q. What controls are critical for PET127 interaction studies?
- Protease controls : Validate mitochondrial integrity in co-IP experiments (e.g., resistance to Proteinase K unless membranes are disrupted) .
- Catalytic dead mutants : Use PET127<sup>D152A/E153A</sup> (exonuclease-deficient) to separate enzymatic vs. scaffolding roles .
- Orthologous systems : Compare PET127 interactions in S. cerevisiae vs. C. albicans to assess evolutionary conservation .
Data Contradictions and Resolution
Q. Why do pet127Δ strains show species-specific phenotypes?
Functional redundancy or alternative RNA decay pathways may compensate in some organisms. For example, C. albicans lacks the COB mRNA stabilization seen in S. cerevisiae, possibly due to divergent RNA surveillance networks . Phylogenetic analysis of PET127 orthologs reveals lineage-specific adaptations, such as expanded N-terminal regions in Ascomycota .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
